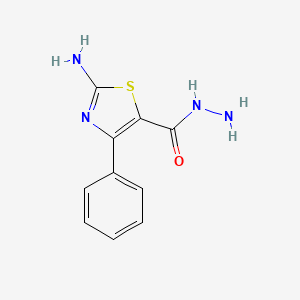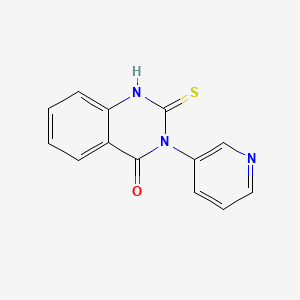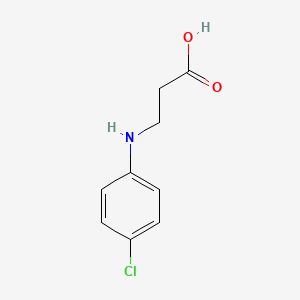
3-(4-氯苯胺基)丙酸
描述
3-(4-Chloroanilino)propanoic acid is an organic compound with the chemical formula C9H10ClNO2. It belongs to the group of non-steroidal anti-inflammatory drugs (NSAIDs) and is known for its anti-inflammatory and analgesic properties. This compound is widely used in the pharmaceutical industry due to its therapeutic effects.
科学研究应用
3-(4-Chloroanilino)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems, particularly its anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic uses in treating inflammation and pain.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
Target of Action
3-(4-Chloroanilino)propanoic acid, also known as CAP, is an organic compound that belongs to the group of non-steroidal anti-inflammatory drugs (NSAIDs). The primary target of CAP is the Carboxy-terminal domain RNA polymerase II polypeptide A small phosphatase 1 . This enzyme plays a crucial role in cellular processes such as transcription and cell cycle progression .
生化分析
Biochemical Properties
3-(4-Chloroanilino)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with β-amino acid pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of enzymes and proteins it binds to.
Cellular Effects
The effects of 3-(4-Chloroanilino)propanoic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in yeast cells, propanoic acid derivatives have been found to disrupt endocytosis, cell cycle, and cellular respiration . These effects suggest that 3-(4-Chloroanilino)propanoic acid can significantly alter cellular functions, potentially leading to changes in cell growth and survival.
Molecular Mechanism
At the molecular level, 3-(4-Chloroanilino)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may interact with carboxylic acid groups, forming stable complexes that inhibit enzyme activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Dosage Effects in Animal Models
The effects of 3-(4-Chloroanilino)propanoic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At high doses, it can cause toxic or adverse effects. For example, studies on propanoic acid derivatives have shown that high doses can lead to significant cellular and tissue damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-(4-Chloroanilino)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it may be metabolized through pathways involving β-amino acids . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(4-Chloroanilino)propanoic acid within cells and tissues are critical for its activity. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within different cellular compartments, affecting its overall efficacy.
Subcellular Localization
The subcellular localization of 3-(4-Chloroanilino)propanoic acid is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can affect its activity and interactions with other biomolecules, ultimately influencing its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloroanilino)propanoic acid typically involves the reaction of 4-chloroaniline with acrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chloroaniline and acrylic acid.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst and under reflux conditions to facilitate the formation of 3-(4-Chloroanilino)propanoic acid.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of 3-(4-Chloroanilino)propanoic acid involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
化学反应分析
Types of Reactions
3-(4-Chloroanilino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Compounds with substituted functional groups replacing the chloro group.
相似化合物的比较
Similar Compounds
3-(4-Bromoanilino)propanoic acid: Similar structure with a bromo group instead of a chloro group.
3-(4-Fluoroanilino)propanoic acid: Similar structure with a fluoro group instead of a chloro group.
3-(4-Methoxyanilino)propanoic acid: Similar structure with a methoxy group instead of a chloro group.
Uniqueness
3-(4-Chloroanilino)propanoic acid is unique due to its specific chloro substitution, which imparts distinct chemical and biological properties. The chloro group influences the compound’s reactivity and its interaction with biological targets, making it a valuable compound in pharmaceutical research and development.
属性
IUPAC Name |
3-(4-chloroanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOYIDOVKCGQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369471 | |
| Record name | 3-(4-chloroanilino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727834 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21617-19-6 | |
| Record name | 3-(4-chloroanilino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


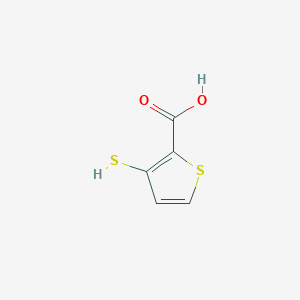
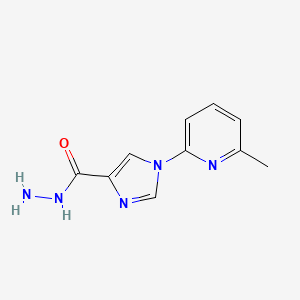
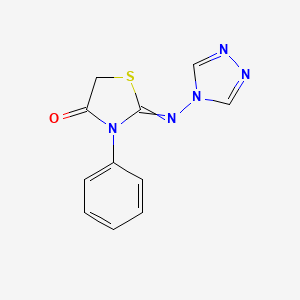
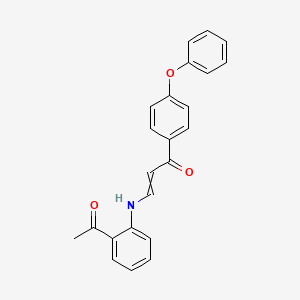
![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)
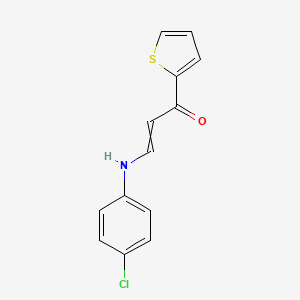
![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)
